3-(3,5-Dimethylphenyl)acrylaldehyde

Catalog No.
S14164408
CAS No.
M.F
C11H12O
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3,5-Dimethylphenyl)acrylaldehyde

Product Name

3-(3,5-Dimethylphenyl)acrylaldehyde

IUPAC Name

(E)-3-(3,5-dimethylphenyl)prop-2-enal

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C11H12O/c1-9-6-10(2)8-11(7-9)4-3-5-12/h3-8H,1-2H3/b4-3+

InChI Key

QEEXMMMSNIJBHP-ONEGZZNKSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C=CC=O)C

Isomeric SMILES

CC1=CC(=CC(=C1)/C=C/C=O)C

3-(3,5-Dimethylphenyl)acrylaldehyde, also known as 3-(3,5-dimethylphenyl)prop-2-enal, is an organic compound with the molecular formula C11_{11}H12_{12}O. It belongs to the class of cinnamaldehydes, characterized by a phenyl group substituted with two methyl groups at the 3 and 5 positions and an aldehyde group at the end of a three-carbon chain. This compound exhibits unique structural characteristics that influence its chemical reactivity and biological properties.

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, resulting in 3-(3,5-dimethylphenyl)propanoic acid.
  • Reduction: The aldehyde can be reduced to produce the corresponding alcohol, specifically 3-(3,5-dimethylphenyl)propan-1-ol.
  • Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

Common reagents for these reactions include potassium permanganate (KMnO4_4) and sodium borohydride (NaBH4_4) for oxidation and reduction, respectively. Electrophilic substitutions typically require strong acids or bases as catalysts.

Research indicates that 3-(3,5-dimethylphenyl)acrylaldehyde may exhibit various biological activities. It serves as a model compound for studying the reactivity of cinnamaldehydes and has potential applications in pharmacology due to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, which may alter their function. Additionally, its aromatic ring can engage in π-π interactions with other aromatic compounds, influencing its binding affinity and specificity .

The synthesis of 3-(3,5-dimethylphenyl)acrylaldehyde typically involves the following methods:

  • Knoevenagel Condensation: This method involves the reaction of 3,5-dimethylbenzaldehyde with acrolein under basic conditions. The reaction proceeds through a condensation mechanism where the aldehyde group reacts with the activated methylene group of acrolein.
    • Reactants: 3,5-dimethylbenzaldehyde and acrolein.
    • Catalyst: A base such as sodium hydroxide.
    • Conditions: The reaction is conducted in an alcoholic or aqueous medium at controlled temperatures.
  • Industrial Production: For large-scale production, continuous flow reactors can be employed to optimize reaction conditions such as temperature and solvent choice. This enhances both efficiency and yield.

3-(3,5-Dimethylphenyl)acrylaldehyde has several applications across various fields:

  • Chemical Industry: It is utilized as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: Serves as a model compound for studying cinnamaldehyde reactivity.
  • Flavoring and Fragrance Production: Its aromatic properties make it valuable in creating fragrances and flavoring agents.

The interaction of 3-(3,5-dimethylphenyl)acrylaldehyde with biological systems has been explored in various studies. Its mechanism of action involves forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to alterations in enzyme activity or protein function, which is significant in understanding its potential therapeutic effects or toxicological implications .

Several compounds share structural similarities with 3-(3,5-dimethylphenyl)acrylaldehyde. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
Cinnamaldehyde3-Phenylprop-2-enalParent compound of the cinnamaldehyde family
2,5-DimethylcinnamaldehydeSimilar structure but different substitution patternsDistinct reactivity due to different methyl group positions
4-MethoxycinnamaldehydeMethoxy group at position 4 on the phenyl ringAlters solubility and reactivity compared to 3-(3,5-dimethylphenyl)acrylaldehyde
BenzaldehydeSimple aromatic aldehydeLacks additional methyl substitutions affecting reactivity

Uniqueness

The uniqueness of 3-(3,5-dimethylphenyl)acrylaldehyde lies in its specific substitution pattern on the phenyl ring. This configuration influences not only its chemical reactivity but also its biological activity compared to other cinnamaldehyde derivatives. The presence of two methyl groups at positions 3 and 5 enhances steric effects and electronic properties that are critical for its interactions within biological systems.

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Exact Mass

160.088815002 g/mol

Monoisotopic Mass

160.088815002 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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